molecular formula C15H16N4OS B2612169 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866142-71-4

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2612169
CAS No.: 866142-71-4
M. Wt: 300.38
InChI Key: PFHALZMAJQIQSS-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has found numerous applications in medicinal chemistry .


Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies. For instance, the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand has been used to produce complexes in reactions with cobalt(II) chloride . Another study synthesized a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5- a ]pyrimidine .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, the dmtp ligand has been used to produce complexes in reactions with cobalt(II) chloride . Additionally, silver complexes containing dmtp have been synthesized .

Scientific Research Applications

Thermolysis and Chemical Reactivity

The compound 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes interesting thermolysis reactions, leading to the formation of pyrimidine derivatives through thermal ring cleavage of the triazole moiety. Additionally, its reactions with nucleophiles such as alcohols or amines yield imidazoles, indicating its versatility in synthesizing diverse heterocyclic compounds (Hori et al., 1985).

Biological Activities

Derivatives of this compound have shown significant biological activities. For instance, novel derivatives were found to possess good herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Long De, 2006). Furthermore, some derivatives have been tested for anticancer properties against various cancer cell lines, including HeLa, MCF-7, and HepG2, showing promising results in cell viability assays (Bakavoli et al., 2010).

Fungicidal Applications

The fungicidal activities of new 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives have been extensively studied, with some compounds demonstrating higher fungicidal activity than commercial standards. These findings suggest their utility in developing new agrochemicals for broad-spectrum fungicidal applications (Qiong Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been analyzed in different crystal environments. These analyses reveal insights into the hydrogen-bonding interactions and supramolecular architectures, which are critical for understanding the compound's reactivity and potential biological activity (Canfora et al., 2010).

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry, and future research may continue to explore its potential uses . For instance, the TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, and has been used to generate candidate treatments for cancer and parasitic diseases .

Properties

IUPAC Name

5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHALZMAJQIQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321701
Record name 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-71-4
Record name 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]-triazolo[1,5-a]pyrimidine-2-thiol and b-bromophenetole in 65% yield; EM (calc.): 300.1; MS (ESI) m/e: 301.1 (M+H)+.
Quantity
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Yield
65%

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